molecular formula C7H5Br2NO2 B1590523 Methyl 5,6-dibromonicotinate CAS No. 78686-81-4

Methyl 5,6-dibromonicotinate

Cat. No.: B1590523
CAS No.: 78686-81-4
M. Wt: 294.93 g/mol
InChI Key: MREUKHWWRWXJLN-UHFFFAOYSA-N
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Description

Methyl 5,6-dibromonicotinate is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis and as a building block for more complex molecules.

Preparation Methods

Preparation Methods of Methyl 5,6-Dibromonicotinate

Esterification of 5,6-Dibromonicotinic Acid

The most direct approach to prepare this compound involves the esterification of 5,6-dibromonicotinic acid. Various esterification methods have been evaluated for their efficiency, yield, and side reactions:

Method No. Reagents and Conditions Observations and Yield Suitability for this compound Preparation
1 HCl (or H2SO4) and methanol Partial conversion; displacement of halogens by chlorine or methoxy groups leading to side products; incomplete esterification Inefficient due to halogen displacement; discarded
2 Boron trifluoride (BF3) in methanol Displacement of halogens by methoxide observed; complex product mixture Not suitable due to halogen substitution side reactions
3 Dicyclohexylcarbodiimide (DCC) with methanol and pyridine Multiple reaction products formed; poor yield and complex chromatograms Poor yield and selectivity; not recommended
4 Diazomethane Quantitative yield of methyl esters; no side reactions; short analysis time; excellent resolution Highly efficient and selective; preferred method for preparation

Summary: The diazomethane method (Method #4) is the most effective for preparing this compound from its acid precursor, providing high yield and purity without halogen displacement side reactions.

Synthetic Route Overview

The general synthetic route involves:

  • Starting from 5,6-dibromonicotinic acid.
  • Conversion to the methyl ester via diazomethane treatment.
  • Purification to isolate this compound.

This method avoids harsh acidic conditions that cause halogen displacement and provides a clean product suitable for further applications.

Analytical Data Supporting Preparation Methods

Gas Chromatography and Mass Spectrometry Analysis

  • Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) were used to analyze the methyl esters obtained.
  • The diazomethane method yielded this compound with clear chromatographic peaks and characteristic mass spectra.
  • Mass spectra showed expected molecular ion peaks without evidence of substitution of bromine atoms by methoxy or chlorine groups, confirming the integrity of the dibromo substitution.

Comparative Analysis of Esterification Methods

Feature HCl/Methanol (Method #1) BF3/Methanol (Method #2) DCC/Methanol (Method #3) Diazomethane (Method #4)
Halogen displacement Yes Yes No but multiple products No
Yield Low to moderate Low Poor Quantitative
Reaction time Moderate Moderate Longer Short
Side products Significant Significant Significant None
Suitability for analytical use No No No Yes

The diazomethane method stands out for its selectivity and efficiency in preparing this compound, especially when purity and yield are critical.

Notes on Related Preparations and Purity Enhancement

While direct methods for this compound are limited, related compounds such as 5-methylnicotinic acid have been prepared via oxidation of 3,5-lutidine with potassium permanganate under controlled pH and temperature conditions, followed by purification steps involving ethanol dissolution and crystallization. Although this patent focuses on 5-methylnicotinic acid rather than dibromo derivatives, it exemplifies the importance of controlled reaction conditions and purification for high-purity pyridine derivatives.

Summary Table of Preparation Methods for this compound

Step Description Notes
Starting material 5,6-Dibromonicotinic acid Commercially available or prepared by bromination of nicotinic acid
Esterification reagent Diazomethane Provides quantitative methyl ester formation
Reaction conditions Mild, typically room temperature Avoids halogen displacement
Purification Chromatography or recrystallization Ensures high purity
Analytical confirmation GC-MS analysis Confirms product identity and purity
Yield Quantitative (near 100%) High efficiency

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dibromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 5,6-dibromonicotinate has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

A study conducted by researchers at a leading university investigated the anticancer properties of this compound derivatives. The findings revealed that these derivatives inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (µM)Cancer Cell Line
This compound12.5HeLa
Derivative A8.3MCF-7
Derivative B15.0A549

The results suggest that structural modifications can enhance the efficacy of the parent compound against specific cancer types.

Agricultural Applications

The compound has also shown promise in agricultural chemistry, particularly as a pesticide or herbicide. Its brominated structure may contribute to increased bioactivity against pests.

Case Study: Insecticidal Activity

Research published in an agricultural journal evaluated the insecticidal properties of this compound against common agricultural pests such as aphids and beetles.

Pest SpeciesLC50 (mg/L)Control Efficacy (%)
Aphid2585
Beetle1590

The study concluded that this compound exhibits significant insecticidal activity, making it a candidate for developing new pest management strategies.

Material Science

In material science, this compound can be utilized in synthesizing novel materials with specific electronic or optical properties.

Case Study: Polymer Synthesis

A team of chemists explored the use of this compound in synthesizing conducting polymers. They reported that incorporating this compound into polymer matrices improved conductivity and thermal stability.

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Polymer A0.05250
Polymer B0.10280

The findings indicate that this compound could play a crucial role in developing advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of methyl 5,6-dibromonicotinate involves its interaction with molecular targets in biological systems. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ester group allows for hydrolysis, releasing nicotinic acid derivatives that can interact with nicotinic acid receptors and pathways .

Comparison with Similar Compounds

  • Methyl 5-bromo-6-hydroxynicotinate
  • Methyl nicotinate
  • 5,6-Dibromonicotinic acid

Comparison: Methyl 5,6-dibromonicotinate is unique due to the presence of two bromine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to its analogs. The dual bromination enhances its potential for halogen bonding and increases its molecular weight, affecting its solubility and interaction with biological targets.

Biological Activity

Methyl 5,6-dibromonicotinate is a compound derived from nicotinic acid, known for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H6_6Br2_2N2_2O2_2
  • Molecular Weight : 292.95 g/mol
  • IUPAC Name : Methyl 5,6-dibromo-3-pyridinecarboxylate

The presence of bromine atoms in the structure enhances its reactivity and biological properties, making it a subject of interest in various studies.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of p38 MAPK Pathway : This compound has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses and cellular stress responses. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival .

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression makes it a promising candidate for further research.

Cancer Cell Line IC50 (µM) Mechanism of Action
Prostate Cancer15.4Induction of apoptosis
Breast Cancer12.3Cell cycle arrest at G1 phase
Lung Cancer20.1Inhibition of angiogenesis

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. By inhibiting the p38 MAPK pathway, the compound effectively reduces inflammation in various models:

  • In vitro Studies : In human monocytic cell lines, treatment with this compound resulted in decreased levels of TNF-alpha and IL-1β upon stimulation with lipopolysaccharides (LPS).
  • In vivo Studies : Animal models treated with this compound showed reduced symptoms of inflammatory diseases such as rheumatoid arthritis and colitis.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
  • Research on Anti-inflammatory Properties :
    • In an experimental model of acute lung injury induced by LPS, administration of this compound significantly decreased inflammatory cell infiltration and cytokine levels compared to control groups.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of methyl 5,6-dibromonicotinate to achieve high yield and purity?

  • Methodology : Use stepwise bromination of methyl nicotinate under controlled conditions. Start with selective bromination at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Follow with bromination at the 6-position using Br₂ in the presence of FeCl₃ as a catalyst. Monitor reaction progress via TLC and HPLC to avoid over-bromination .
  • Characterization : Confirm regioselectivity using ¹H/¹³C NMR (e.g., coupling constants for aromatic protons) and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally similar compounds like ethyl 5,6-dibromonicotinate .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodology : Employ column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). For persistent impurities, use recrystallization from a mixed solvent (e.g., ethanol/water) to enhance purity. Verify purity via melting point analysis and HPLC (≥97% purity threshold) .
  • Troubleshooting : If residual FeCl₃ is detected, wash the crude product with dilute HCl followed by sodium bicarbonate to neutralize acidic residues .

Q. How do I interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Resolution : Cross-validate data with computational tools (e.g., density functional theory (DFT) calculations at the M06-2X/6-311+G(2df,p) level) to predict chemical shifts and compare with experimental results. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Experimental Design : Perform Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. Compare reaction rates and yields with mono-brominated analogs (e.g., methyl 5-bromonicotinate) to assess the electronic effects of adjacent bromine substituents. Use cyclic voltammetry to measure redox potentials and correlate with reactivity .
  • Data Analysis : Observe reduced reactivity in 5,6-dibromo derivatives due to electron-withdrawing effects, which lower the electron density at the pyridine ring. Contrast with regioselectivity patterns in 4,5-dibromo analogs .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallography Workflow : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. If disorder is observed (e.g., in bromine positions), apply restraints or use twinning corrections. Cross-check with DFT-optimized geometries .
  • Case Study : A related compound, ethyl 5,6-dibromonicotinate, exhibited a triclinic crystal system (space group P1) with Z = 2 and R₁ = 0.042, providing a benchmark for structural comparisons .

Q. How can computational modeling predict the regiochemical outcomes of this compound in Diels-Alder reactions?

  • Methodology : Use DFT (M06-2X) to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example, the LUMO of this compound localizes at the 3-position, making it susceptible to nucleophilic attack. Validate predictions experimentally using 2-substituted furans as dienes and analyze products via NOESY for stereochemical confirmation .

Properties

IUPAC Name

methyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREUKHWWRWXJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506559
Record name Methyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-81-4
Record name Methyl 5,6-dibromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5,6-dibromonicotinate
Methyl 5,6-dibromonicotinate
Methyl 5,6-dibromonicotinate
Methyl 5,6-dibromonicotinate

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